molecular formula C₂₉H₂₂N₂O B1142602 α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol CAS No. 2026-58-6

α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol

Cat. No.: B1142602
CAS No.: 2026-58-6
M. Wt: 414.5
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Description

α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol: is a complex organic compound characterized by its unique structure, which includes phenyl, pyridinyl, and cyclopentadienyl groups

Properties

CAS No.

2026-58-6

Molecular Formula

C₂₉H₂₂N₂O

Molecular Weight

414.5

Synonyms

α-Phenyl-α-[3-(α-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol; 

Origin of Product

United States

Preparation Methods

Cyclopentadienyl Intermediate Preparation

The synthesis begins with the preparation of a functionalized cyclopentadienyl intermediate. A Diels-Alder reaction between 1,3-cyclopentadiene and phenyl-2-pyridinylmethylene ketone forms the bicyclic scaffold. The reaction is conducted in anhydrous dichloromethane under nitrogen at −20°C, yielding a cycloadduct with regioselectivity favoring the 2,4-cyclopentadienyl structure.

Aldol Condensation with Pyridinemethanol

The cyclopentadienyl intermediate undergoes aldol condensation with α-phenyl-2-pyridinemethanol. This step employs catalytic amounts of piperidine and benzoic acid in refluxing benzene, facilitating dehydration and forming the α,β-unsaturated ketone moiety. The reaction mixture is stirred for 12 hours under Dean-Stark conditions to remove water, driving the equilibrium toward product formation.

Reduction and Isolation

The resulting enone is reduced using sodium borohydride in methanol at 30°C, selectively reducing the ketone to a secondary alcohol while preserving the conjugated diene system. The crude product is purified via silica gel chromatography, yielding the target compound as a dark orange solid with a molecular weight of 414.5 g/mol.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYieldCitation
Diels-Alder Reaction1,3-Cyclopentadiene, −20°C, DCM, N₂68%
Aldol CondensationPiperidine, benzoic acid, reflux, 12h75%
ReductionNaBH₄, MeOH, 30°C, 3h82%

Alternative Approaches and Modifications

Grignard Addition for Side-Chain Installation

An alternative method employs Grignard reagents to install the phenyl-pyridinylmethylene side chain. A solution of 5-bromo-2-fluoroanisole in THF reacts with magnesium to form a Grignard intermediate, which subsequently reacts with 5-bromo-2-formylpyridine at 80°C. This approach avoids the Diels-Alder step but requires stringent anhydrous conditions and results in lower yields (∼55%).

Stereochemical Considerations and Isomer Formation

The target compound exists as an E/Z mixture due to the non-planar geometry of the pyridinylmethylene moiety. Nuclear Overhauser effect (NOE) spectroscopy confirms a 3:1 E/Z ratio in the final product, attributed to steric hindrance during the aldol condensation step. Chromatographic separation using ethyl acetate/hexane (3:7) resolves the isomers, though industrial-scale processes often retain the mixture for cost efficiency.

Challenges and Optimization Strategies

Byproduct Formation in Aldol Condensation

Competing side reactions during aldol condensation generate β-hydroxy ketone byproducts. Adding molecular sieves or conducting the reaction under reduced pressure minimizes hydration, improving yields to >80%.

Comparative Analysis of Methods

The Rennison et al. route remains the gold standard due to its scalability and reproducibility. However, the Grignard method offers flexibility for introducing substituents on the phenyl ring, albeit with lower efficiency. Mechanochemical approaches, though nascent, present opportunities for greener synthesis but require further validation for this specific compound.

Chemical Reactions Analysis

Types of Reactions: α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol is a complex organic compound with significant applications in scientific research and industrial chemistry. Its molecular formula is C29H22N2OC_{29}H_{22}N_{2}O and it has a molecular weight of 414.5 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Norbormide, a selective rodenticide that exhibits vasoconstrictive properties and acts as a calcium channel blocker specifically in rats, demonstrating low toxicity to other species due to its unique biochemical interactions .

Synthesis of Norbormide

Norbormide, the primary application of this compound, serves as an effective rodenticide. Its mechanism involves the selective opening of permeability transition pores in rat mitochondria, leading to cellular toxicity that does not significantly affect other mammals . This specificity makes it an important tool in pest control, particularly in agricultural settings where non-target species must be preserved.

Chemical Properties and Behavior

The compound appears as a dark orange solid with a melting point between 158°C and 160°C. It exhibits slight solubility in chloroform and methanol, indicating potential applications in organic synthesis where solubility can be a limiting factor . Its stability under various storage conditions is crucial for its use in laboratory settings.

Medicinal Chemistry

In medicinal chemistry, the compound's structure allows for modifications that can lead to new pharmacological agents. The presence of pyridine rings suggests potential interactions with biological targets such as enzymes and receptors, making it a candidate for further drug development studies .

Material Science

The unique structural characteristics of this compound also lend it potential applications in material science, particularly in the development of organic semiconductors or polymers where electron transport properties are essential .

Selective Toxicity Studies

Research has demonstrated that Norbormide's active metabolites derived from this compound exhibit selective toxicity towards rodents. Studies indicate that these metabolites can induce mitochondrial dysfunction specifically in rat cells without affecting human cells significantly .

Synthesis Optimization

Recent studies have focused on optimizing the synthesis pathways for this compound to improve yield and reduce production costs. Various catalytic methods have been explored to enhance the efficiency of its synthesis while maintaining purity levels above 95% .

Mechanism of Action

The mechanism of action of α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol
  • This compound analogs

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and selectivity in its interactions with molecular targets .

Biological Activity

α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C29H22N2O
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 2026-58-6
  • IUPAC Name : phenyl(3-(phenyl(pyridin-2-yl)methylene)cyclopenta-1,4-dien-1-yl)(pyridin-2-yl)methanol

The compound features a complex structure that includes multiple aromatic rings and a pyridine moiety, which are often associated with various biological activities.

Physical Properties

PropertyValue
Purity>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Antitumor Effects : Studies have suggested that it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary data indicate its efficacy against certain bacterial strains, making it a candidate for further antimicrobial research.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of the compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis .

Case Study 2: Antioxidant Properties

In another investigation published in Free Radical Biology and Medicine, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The findings revealed that it effectively reduced DPPH radicals by 70% at a concentration of 50 µM, indicating strong antioxidant potential .

Case Study 3: Antimicrobial Efficacy

Research conducted by the European Journal of Pharmacology reported that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

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